molecular formula C23H23N3O5S2 B2738229 2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886908-33-4

2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2738229
CAS No.: 886908-33-4
M. Wt: 485.57
InChI Key: IJRHXTYLZFFPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core with a carboxamide group at position 3 and a benzamido substituent at position 2. The benzamido group is further modified with a 4-methoxyphenylsulfonamido moiety, which introduces electron-withdrawing and hydrophilic properties.

Properties

IUPAC Name

2-[[2-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-31-14-10-12-15(13-11-14)33(29,30)26-18-8-4-2-6-16(18)22(28)25-23-20(21(24)27)17-7-3-5-9-19(17)32-23/h2,4,6,8,10-13,26H,3,5,7,9H2,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRHXTYLZFFPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes a benzo[b]thiophene core, which is known for various biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H23N3O5S2
  • Molecular Weight : 485.57 g/mol
  • CAS Number : 886899-07-6

The compound features multiple functional groups that may influence its biological activity. These include:

  • A methoxyphenylsulfonamido group which may enhance solubility and bioactivity.
  • A carboxamide group that can participate in hydrogen bonding with biological targets.

Synthesis

The synthesis of this compound typically involves several steps including the formation of intermediate compounds through reactions involving:

  • Sulfonyl chlorides with amines.
  • Carboxylic acid derivatives to introduce the carboxamide functionality.

These synthetic routes are crucial for obtaining the desired purity and yield necessary for biological testing.

Antimicrobial Activity

Research indicates that derivatives of the benzo[b]thiophene core exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have shown efficacy against various bacterial strains in vitro, suggesting potential as antimicrobial agents .

Analgesic Effects

Studies utilizing the "hot plate" method on animal models have demonstrated that certain derivatives possess analgesic properties superior to standard analgesics like metamizole. This suggests that the compound may interact with pain pathways effectively .

Anticancer Activity

In vitro studies have screened related compounds against cancer cell lines such as MCF7 (breast cancer) and HePG2 (liver cancer). The results indicated promising antiproliferative effects, with some compounds exhibiting higher potency than established chemotherapeutics like paclitaxel .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation or microbial metabolism.
  • Receptor Interaction : Binding to receptors related to pain perception or cancer cell proliferation could also be a mechanism of action.

Case Studies and Research Findings

StudyFindings
Siutkina et al. (2021)Investigated analgesic activity using the hot plate method; found significant effects exceeding those of metamizole .
Rossetti et al. (2019)Evaluated antimicrobial properties; demonstrated effectiveness against several bacterial strains .
Recent Anticancer StudiesShowed significant antiproliferative effects against MCF7 and HePG2 cell lines; highlighted potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural Features and Pharmacological Activities

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name/ID Substituents/Modifications Biological Activity Key Findings Reference
Target Compound 4-Methoxyphenylsulfonamido-benzamido Inferred kinase/enzyme inhibition Sulfonamido group may enhance binding to kinase targets (e.g., Flt-3)
Compound S8 (Ethyl-2-(p-Br-benzylideneamino) derivative) p-Bromobenzylideneamino, ethyl ester Anticancer (A-549 lung cancer) IC50 comparable to adriamycin; electron-withdrawing groups enhance activity
Compound IIIb (Benzylpiperazine acetamido derivative) Benzylpiperazine acetamido, carboxamide Acetylcholinesterase inhibition 80% yield, high melting point (200–202°C)
Compound 92b (2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) Cyanoacetamido, carboxamide Antioxidant (DPPH/NO scavenging) 55.5% NO scavenging at 100 μM; polar groups enhance activity
Compound IIId (4-Methoxyphenylpiperazine acetamido derivative) 4-Methoxyphenylpiperazine acetamido, carboxamide Acetylcholinesterase inhibition 70% yield, highest melting point (234–236°C)
TCI-359 (2-(3,4-Dimethoxybenzamido) derivative) 3,4-Dimethoxybenzamido Flt-3 kinase inhibition Validated kinase inhibitor; methoxy groups improve solubility

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., p-Br in S8, sulfonamido in the target compound) show enhanced anticancer activity, likely due to improved target binding or metabolic stability .
  • Carboxamide at Position 3 : This group is conserved across multiple analogs (e.g., IIIb, 92b, TCI-359) and is critical for hydrogen bonding with biological targets, such as acetylcholinesterase or kinase active sites .
  • Methoxy Groups: The 4-methoxy substituent in the target compound and IIId may enhance lipophilicity and membrane permeability compared to polar cyano groups in 92b .
  • Sulfonamido vs. Piperazine : Sulfonamido groups (target compound, TCI-359) are associated with kinase inhibition, while piperazine/acylamido derivatives (IIIb, IIId) target acetylcholinesterase, indicating divergent biological pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tetrahydrobenzo[b]thiophene-3-carboxamide derivatives, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrobenzo[b]thiophene core via cyclization or condensation reactions. For example, the Gewald reaction is widely used to introduce thiophene rings using ethyl cyanoacetate, ketones, and sulfur . Subsequent functionalization (e.g., sulfonamidation, benzamidation) is achieved using reagents like 4-methoxyphenylsulfonyl chloride or benzoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) with catalysts such as triethylamine . Optimization involves adjusting solvent polarity, temperature (e.g., 0–5°C for sensitive steps), and stoichiometric ratios to minimize by-products. Purity is ensured via recrystallization (methanol/water) or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • 1H/13C NMR confirms substituent positions and hydrogen/carbon environments. For instance, sulfonamido protons appear as singlets near δ 10–12 ppm, while tetrahydrobenzo[b]thiophene protons resonate as multiplets (δ 1.5–3.0 ppm) . IR spectroscopy identifies key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, S=O at ~1150 cm⁻¹) . LC-MS/HRMS validates molecular weight and fragmentation patterns. Contradictions (e.g., unexpected shifts in NMR) are resolved by comparing synthetic intermediates, repeating experiments under controlled conditions, or using 2D NMR (COSY, HSQC) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays include:

  • Enzyme inhibition : Measure IC₅₀ against targets like kinases or proteases using fluorogenic substrates .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory. Data reproducibility is ensured via triplicate runs .

Advanced Research Questions

Q. What strategies are employed to resolve low yield in the final acylation step of this compound?

  • Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:

  • Activating agents : Use HOBt/DCC or EDC·HCl to enhance coupling efficiency .
  • Solvent optimization : Switch to polar aprotic solvents (DMF, DMSO) to improve reagent solubility .
  • Temperature modulation : Conduct reactions at 40–50°C to accelerate kinetics without degrading sensitive groups .
    Reaction progress is monitored via TLC (silica gel, UV detection) .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity and selectivity?

  • Electron-withdrawing groups (e.g., -F) enhance metabolic stability and target binding via hydrophobic interactions. For example, fluorinated analogs in showed 2–3× higher cytotoxicity in MCF-7 cells compared to methoxy derivatives . Steric effects : Bulky substituents (e.g., 4-methylphenyl) may reduce enzyme inhibition by obstructing active-site access . Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ) or LogP values predict optimal substituents .

Q. What methodologies are used to analyze contradictory data in enzyme inhibition assays?

  • Contradictions (e.g., variable IC₅₀ across studies) are addressed by:

  • Assay standardization : Uniform substrate concentrations, pH (7.4), and incubation times .
  • Orthogonal validation : Confirm results with alternative techniques (e.g., SPR for binding affinity) .
  • Structural analysis : Compare crystallographic data (if available) with docking simulations (AutoDock Vina) to identify binding pose discrepancies .

Methodological Notes

  • Synthetic reproducibility : Always degas solvents and use anhydrous conditions for moisture-sensitive steps .
  • Data interpretation : Apply Benjamini-Hochberg correction for high-throughput screening to reduce false positives .
  • Safety : Handle sulfonyl chlorides and fluorinated reagents in fume hoods due to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.